![molecular formula C6H8BrN7 B13282621 5-Bromo-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13282621.png)
5-Bromo-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine
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Overview
Description
5-Bromo-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that contains both triazole and bromo functional groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the cyclization of amido-nitriles. One common method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis often involves optimizing reaction conditions to improve yield and reduce costs. This may include the use of alternative solvents, catalysts, and purification techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like butyllithium.
Cyclization Reactions: The compound can form disubstituted imidazoles through cyclization reactions.
Common Reagents and Conditions
Butyllithium: Used for bromine substitution reactions.
Nickel Catalysts: Used for cyclization reactions involving nitriles.
Major Products Formed
Disubstituted Imidazoles: Formed through cyclization reactions.
5-Substituted 1,2,3-Triazoles: Formed through substitution reactions.
Scientific Research Applications
5-Bromo-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications, including:
Medicinal Chemistry: Used in the development of drugs with antibacterial, antiviral, and anticancer properties.
Biological Studies: Investigated for its interactions with various biological targets and pathways.
Chemical Synthesis: Utilized as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-Bromo-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Imidazole Derivatives: Compounds with imidazole rings that share some structural similarities.
Uniqueness
5-Bromo-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine is unique due to its specific combination of triazole and bromo functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
5-Bromo-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine is a triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the broader class of 1,2,4-triazoles, which are known for their potential therapeutic applications including anticancer, antimicrobial, and anti-inflammatory properties. This article will explore the biological activity of this specific compound based on recent research findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure features a bromine atom and two triazole rings that contribute to its biological activity.
Biological Activity Overview
Anticancer Activity
Recent studies have indicated that compounds containing the 1,2,4-triazole core exhibit significant anticancer properties. For instance, derivatives of 3-amino-1,2,4-triazoles have shown efficacy against various cancer cell lines through mechanisms such as inhibition of tubulin polymerization and induction of apoptosis .
Antiangiogenic Properties
The antiangiogenic activity of triazole derivatives has also been highlighted in recent research. Compounds similar to this compound have demonstrated the ability to inhibit endothelial cell proliferation and migration, which are critical processes in tumor growth and metastasis .
Antimicrobial Activity
Triazoles are recognized for their antimicrobial properties. Studies have shown that certain triazole derivatives possess potent antibacterial and antifungal activities. The presence of the bromine substituent in this compound may enhance its interaction with microbial targets .
Study 1: Anticancer Efficacy
A study evaluated various triazole derivatives against HepG2 liver cancer cells using the MTT assay. The results indicated that compounds with electron-donating groups exhibited higher antiproliferative activity compared to those with electron-withdrawing groups. The most potent derivatives had IC50 values ranging from 12.5 µg/mL to 28.399 µg/mL .
Study 2: Antiangiogenic Mechanism
In another investigation focusing on the antiangiogenic effects of triazole derivatives, it was found that these compounds could significantly reduce vascular endothelial growth factor (VEGF) levels in treated cells. This suggests a potential mechanism by which these compounds exert their anticancer effects by limiting tumor-induced angiogenesis .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
Substituent | Effect on Activity |
---|---|
Bromine | Enhances interaction with targets |
Methyl group | Increases solubility and bioavailability |
Triazole ring | Essential for biological activity |
Properties
Molecular Formula |
C6H8BrN7 |
---|---|
Molecular Weight |
258.08 g/mol |
IUPAC Name |
5-bromo-1-[(2-methyltriazol-4-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C6H8BrN7/c1-13-9-2-4(11-13)3-14-5(7)10-6(8)12-14/h2H,3H2,1H3,(H2,8,12) |
InChI Key |
UJNNYLOLEIRBSL-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=CC(=N1)CN2C(=NC(=N2)N)Br |
Origin of Product |
United States |
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